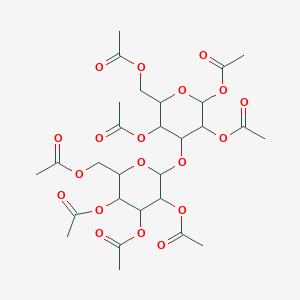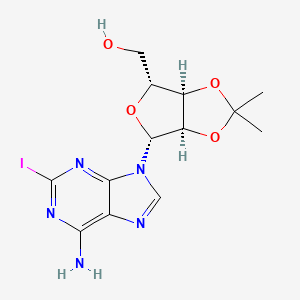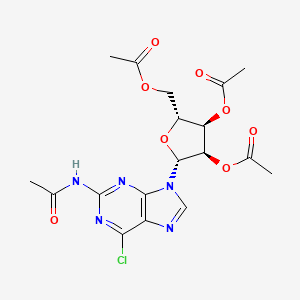
Laminaribiose peracetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laminaribiose is a disaccharide used notably in the agricultural field and as an antiseptic . It is generally obtained by hydrolysis or by acetolysis of natural polysaccharides of plant origin . It is also a product of the caramelization of glucose .
Synthesis Analysis
The chemical synthesis of laminaribiose was revised in detail starting from peracylated donors and easily available glucofuranose protected by acetal groups in the presence of an appropriate catalyst and/or promoter . An interesting scale-up was performed which allowed the preparation of laminaribiose on a kilogram scale . Another study reported the first continuous production system of laminaribiose from sucrose and glucose in a bienzymatic reaction .
Molecular Structure Analysis
The crystallographic structures of ODH in the sugar-free form and in complex with glucose and laminaribiose unveiled a peculiar saccharide recognition mechanism . This mechanism is not shared with previously characterized AA3 oxidoreductases and accounts for ODH preferential activity toward oligosaccharides .
Chemical Reactions Analysis
In a continuous enzymatic production system, laminaribiose was produced from sucrose and glucose in a bienzymatic reaction . The reaction system proved to be operationally stable throughout 10 days of continuous processing .
Physical And Chemical Properties Analysis
Laminaribiose has a molecular formula of C12H22O11 and a molecular weight of 342.3 .
Aplicaciones Científicas De Investigación
Enzymatic Production and Adsorption
Laminaribiose peracetate has been used in the continuous enzymatic production and adsorption of laminaribiose in packed bed reactors . The bienzymatic production of laminaribiose from sucrose and glucose was combined with adsorption on zeolite BEA to introduce a first capture and purification step . This process was characterized and optimized on a milliliter scale in batch mode .
Immobilized Bienzymatic System
Laminaribiose peracetate has been used in an immobilized bienzymatic system in a packed bed reactor . This system was used to continuously produce laminaribiose from sucrose and glucose . The factors affecting product formation, including enzyme ratio, peal concept, and pearl size, were studied .
Drug Delivery Systems
Laminaribiose peracetate possesses immense potential in various applications, such as drug delivery systems. It can be used as a building block for new pharmaceuticals .
Bioengineering Advancements
Laminaribiose peracetate is also used in bioengineering advancements. Its chemical properties make it a suitable candidate for various bioengineering applications.
Treatment of Dermatitis
Laminaribiose peracetate has application in the medical field for the treatment of dermatitis . It can be used as a building block for new pharmaceutics .
Soluble Dietary Fiber
Laminaribiose peracetate has food and industry application such as soluble dietary fiber . It can be used as a building block for new pharmaceutics .
Large Scale Chemical Synthesis
Laminaribiose peracetate is used in the large scale chemical synthesis of laminaribiose . The conventional synthesis method of laminaribiose is chemical hydrolysis of laminarin .
Germination Enhancement
Laminaribiose, which is the simplest β- (1,3)-glucan, is one of the most powerful agents able to increase germination . Its chemical synthesis was revised in detail starting from peracylated donors and easily available glucofuranose protected by acetal groups in the presence of appropriated catalyst and/or promoter .
Mecanismo De Acción
Target of Action
Laminaribiose peracetate primarily targets enzymes such as sucrose phosphorylase (SP) and laminaribiose phosphorylase (LP) . These enzymes play a crucial role in the biochemical synthesis of laminaribiose from sucrose and glucose .
Mode of Action
The compound interacts with its targets through a bienzymatic reaction system . In this system, sucrose is first converted to glucose-1-phosphate (G-1-P) and fructose by SP . Then, the intermediates, glucose, and G-1-P are condensed catalyzed by LP to form laminaribiose .
Biochemical Pathways
The primary biochemical pathway affected by laminaribiose peracetate involves the conversion of sucrose and glucose into laminaribiose . This process is facilitated by the action of SP and LP, which work together in a bienzymatic reaction system . The downstream effects of this pathway include the production of laminaribiose, a disaccharide with potential applications in medicine, food, and agriculture .
Pharmacokinetics
It’s known that the compound is produced in a continuous enzymatic production system . The productivity of laminaribiose was found to be 5.6 mg Laminaribiose L enzyme bed −1h−1 .
Result of Action
The result of the action of laminaribiose peracetate is the production of laminaribiose from sucrose and glucose . This process results in a high concentration of laminaribiose, which is considered a building block for new pharmaceuticals .
Action Environment
The action of laminaribiose peracetate is influenced by various environmental factors. For instance, the temperature plays a significant role in the enzymatic production of laminaribiose . The process is conducted at a temperature of 35 °C in a packed bed reactor system . Other factors such as the enzyme ratio and the size of the enzyme particles also influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
The continuous enzymatic production of laminaribiose has not been reported so far . The first effort has been made to continuously produce laminaribiose from sucrose and glucose in a packed bed reactor using immobilized LP and SP enzymes . This opens up new perspectives for the large-scale production of laminaribiose.
Propiedades
IUPAC Name |
[3,4,5-triacetyloxy-6-[2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUPCAOOLXBPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Triacetyloxy-6-[2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)


![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)



![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)